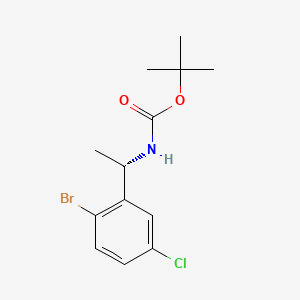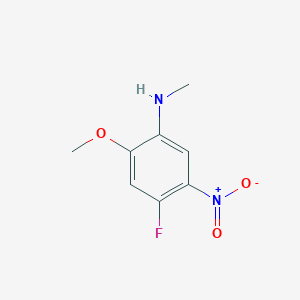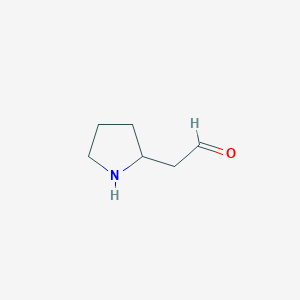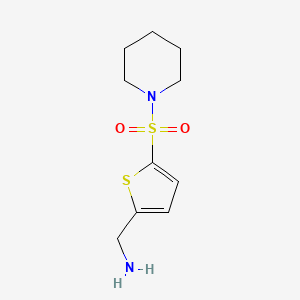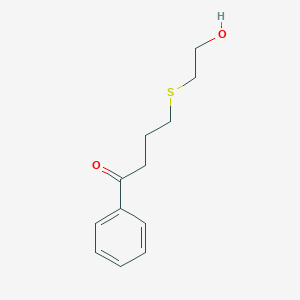
2-(4-Chlorophenyl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)ethenesulfonamide is an organic compound with the molecular formula C8H8ClNO2S It is a member of the ethenesulfonamide family, characterized by the presence of a sulfonamide group attached to an ethene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)ethenesulfonamide typically involves a two-step procedure starting from 1-hydroxy-1-arylalkanes. The first step involves the formation of an intermediate, which is then converted to the final product through a sulfonamide formation reaction . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the transformation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)ethenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The presence of the chlorine atom on the phenyl ring makes it susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong nucleophiles can be used under elevated temperatures to facilitate the substitution reactions.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)ethenesulfonamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenyl ring can engage in hydrophobic interactions . These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Isobutylphenyl)ethenesulfonamide
- 2-(4-Benzylphenyl)ethenesulfonamide
- 2-(3-Isopropylphenyl)ethenesulfonamide
Uniqueness
2-(4-Chlorophenyl)ethenesulfonamide is unique due to the presence of the chlorine atom on the phenyl ring, which imparts distinct electronic properties and reactivity compared to its analogs . This uniqueness can influence its interaction with biological targets and its overall chemical behavior.
Propriétés
Numéro CAS |
64984-11-8 |
|---|---|
Formule moléculaire |
C8H8ClNO2S |
Poids moléculaire |
217.67 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)ethenesulfonamide |
InChI |
InChI=1S/C8H8ClNO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H,(H2,10,11,12) |
Clé InChI |
WDNJYXIESUMYHL-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/S(=O)(=O)N)Cl |
SMILES canonique |
C1=CC(=CC=C1C=CS(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)
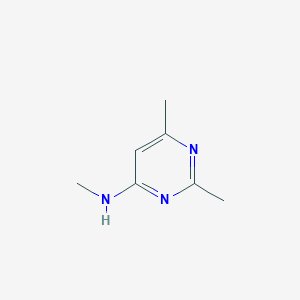

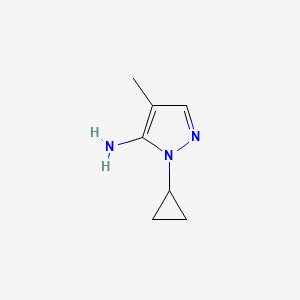
![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
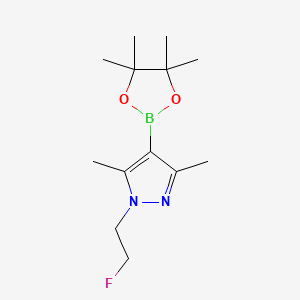
![5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495999.png)

